![molecular formula C9H13N3O2S B1608712 5-(Morpholinomethyl)-2-thiouracil CAS No. 89665-74-7](/img/structure/B1608712.png)
5-(Morpholinomethyl)-2-thiouracil
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, solvents, temperatures, pressures, and other conditions. .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds under various conditions, its role as a reactant or a product, the kinetics and mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility in various solvents, stability under various conditions, spectroscopic properties, and reactivity with common reagents .Scientific Research Applications
Antimicrobial and Antifungal Applications
Synthesis and Biological Activity : MMTU, synthesized via the Mannich reaction, has been studied for its antimicrobial, antifungal, and antitumor properties. Various metal ion complexes of MMTU exhibit different bonding patterns, contributing to its biological activity (Kamalakannan, Venkappayya, & Balasubramanian, 2002).
Derivatives of MMTU : Research into the synthesis and mass spectral fragmentation of new derivatives of MMTU (and PMTU) has shown that these compounds can be differentiated based on EIMS spectra, suggesting varied applications in scientific research (Wyrzykiewicz & Pospieszny, 2007).
Antitumor and Anticancer Research
Synthesis for Biological Activity Analysis : The synthesis of new S-lithocholic acid-substituted derivatives of MMTU has been carried out for pharmacotherapeutic potential estimation. These compounds were synthesized via the Mannich reaction and analyzed for their potential biological activities (Pospieszny, Małecka, & Paryzek, 2010).
Thio Derivatives in Antitumor Activity : Research on 2-thio derivatives of nucleosides, including MMTU, explored their interaction with tumor thymidylate synthase and their in vitro antitumor activity. This study offers insights into the potential application of MMTU derivatives in cancer treatment (Bretner et al., 1993).
Miscellaneous Applications
Synthesis of Thiouracil Derivatives : Research into the synthesis of new thiouracil derivatives, including MMTU, aimed at exploring their expected biological activities. This includes studying their IR and NMR spectra for potential scientific applications (Fathalla, 2001).
Chemical Transformations : The chemical transformations of N-morpholinylacetic acid hydrazide into potentially biologically active thiosemicarbazide derivatives have been studied. These transformations include the synthesis of cyclic 5-(morpholinomethyl)-1,3,4-thiadiazole-2-thione (Nurkenov et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c13-8-7(5-10-9(15)11-8)6-12-1-3-14-4-2-12/h5H,1-4,6H2,(H2,10,11,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEPLLSIVTXHKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=S)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237845 | |
Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89665-74-7 | |
Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089665747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.